Cas no 922134-06-3 (3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

3-Chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-methoxy-substituted benzene ring linked to a tetrahydroquinolinone moiety via a sulfonamide bridge. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The chloro and methoxy substituents enhance its electronic and steric properties, while the tetrahydroquinolinone core contributes to its conformational rigidity. Its structural complexity allows for precise interactions in biochemical systems, making it a valuable intermediate for pharmaceutical research and development. The compound is typically characterized by high purity and stability under standard conditions.
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
922134-06-3 structure
Product name:3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No:922134-06-3
MF:C16H15ClN2O4S
Molecular Weight:366.819301843643
CID:6327691
PubChem ID:40889597

3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • AKOS024635865
    • 3-chloro-4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
    • F2278-0273
    • 922134-06-3
    • 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
    • インチ: 1S/C16H15ClN2O4S/c1-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(8-11)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20)
    • InChIKey: WREPPDSEFBLRCP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(NC1C=CC2=C(C=1)CCC(N2)=O)(=O)=O)OC

計算された属性

  • 精确分子量: 366.0441058g/mol
  • 同位素质量: 366.0441058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 565
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 92.9Ų

3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2278-0273-50mg
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2278-0273-5μmol
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2278-0273-25mg
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2278-0273-40mg
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2278-0273-20mg
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2278-0273-20μmol
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2278-0273-30mg
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2278-0273-2μmol
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2278-0273-10mg
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2278-0273-10μmol
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922134-06-3 90%+
10μl
$69.0 2023-05-16

3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 関連文献

3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideに関する追加情報

Comprehensive Guide to 3-Chloro-4-Methoxy-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide (CAS No. 922134-06-3)

3-Chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922134-06-3) is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic sulfonamides, known for their diverse biological activities. Researchers are increasingly interested in this molecule due to its unique structural features, which combine a chloro-methoxybenzene moiety with a tetrahydroquinolinone scaffold. Such hybrid structures often exhibit enhanced pharmacological properties, making them valuable targets for drug discovery.

The molecular structure of 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide contains several pharmacophoric elements that contribute to its potential bioactivity. The sulfonamide group (-SO2NH-) is a well-known pharmacophore present in many FDA-approved drugs, while the tetrahydroquinolinone core is frequently found in compounds with central nervous system activity. Current research trends focus on exploring similar sulfonamide-quinoline hybrids for their potential in addressing neurological disorders and inflammatory conditions, topics that are highly searched in scientific databases and AI-powered research tools.

From a synthetic chemistry perspective, CAS 922134-06-3 represents an interesting challenge for medicinal chemists. The compound's chloro-methoxy substitution pattern on the benzene ring and its connection to the tetrahydroquinolinone system via a sulfonamide bridge offer multiple sites for structural modification. This flexibility makes it a promising scaffold for structure-activity relationship (SAR) studies, particularly in the development of selective enzyme inhibitors or receptor modulators. Recent publications have highlighted the growing importance of such multi-pharmacophore molecules in modern drug design approaches.

The physicochemical properties of 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide contribute to its potential as a drug candidate. The compound's molecular weight and lipophilicity parameters suggest good membrane permeability, while the presence of both hydrogen bond donors and acceptors may facilitate target binding. These characteristics align with current pharmaceutical industry preferences for drug-like molecules, a concept frequently searched by students and researchers in computational chemistry and molecular modeling forums.

In biochemical applications, derivatives of 922134-06-3 have shown promise in preliminary studies targeting various enzyme systems. The sulfonamide group in particular is known to interact with metalloenzymes, making this compound potentially relevant for research into carbonic anhydrase inhibitors or matrix metalloproteinase modulators - both hot topics in medicinal chemistry circles. The tetrahydroquinolinone moiety may additionally contribute to interactions with neurotransmitter receptors, expanding the compound's potential research applications.

Quality control and analytical characterization of 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound's purity and structural integrity, critical factors for research applications. The growing demand for high-purity research chemicals in academic and industrial laboratories has made proper characterization protocols an important discussion point in scientific communities.

From a commercial perspective, CAS 922134-06-3 is primarily available through specialty chemical suppliers catering to pharmaceutical research and development. The compound's niche application means it's typically produced in small quantities under Good Manufacturing Practice (GMP) conditions when intended for biological studies. Market trends show increasing interest in such tailor-made intermediates as the pharmaceutical industry shifts toward more targeted therapies.

Safety considerations for handling 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. The compound's material safety data sheet (MSDS) provides detailed handling instructions, a document type frequently searched by laboratory personnel worldwide.

Future research directions for 922134-06-3 and its analogs may explore their potential in emerging therapeutic areas. The combination of sulfonamide pharmacology with quinolinone biochemistry creates opportunities for investigating new mechanisms of action. Particularly interesting is the compound's potential application in neurodegenerative disease research, a field experiencing significant growth and public interest, as evidenced by search engine trends and funding patterns.

In summary, 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922134-06-3) represents a fascinating case study in modern medicinal chemistry. Its hybrid structure combines biologically relevant motifs that continue to attract research attention. As the scientific community seeks novel approaches to complex health challenges, compounds like this sulfonamide-quinolinone derivative will likely play an important role in advancing our understanding of structure-activity relationships and drug discovery paradigms.

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